molecular formula C23H26ClFN2O2 B2811485 (4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705091-61-7

(4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone

Cat. No.: B2811485
CAS No.: 1705091-61-7
M. Wt: 416.92
InChI Key: CPIYFCWIOFUYTK-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone is a complex organic compound characterized by the presence of a chlorophenyl group, a fluorophenoxy group, and a bipiperidinyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Bipiperidinyl Core: This step involves the coupling of piperidine derivatives under controlled conditions, often using catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3).

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic aromatic substitution (SNAr) reactions, where a fluorinated phenol reacts with a suitable leaving group on the bipiperidinyl core.

    Attachment of the Chlorophenyl Group: The final step involves the formation of the methanone linkage, typically achieved through Friedel-Crafts acylation using reagents like acetyl chloride (CH3COCl) and aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution (EAS) reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: LiAlH4, NaBH4

    Catalysts: Pd/C, AlCl3

    Bases: K2CO3, NaOH

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)m

Properties

IUPAC Name

(4-chlorophenyl)-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClFN2O2/c24-18-7-5-17(6-8-18)23(28)27-13-9-19(10-14-27)26-15-11-20(12-16-26)29-22-4-2-1-3-21(22)25/h1-8,19-20H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIYFCWIOFUYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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